molecular formula C20H17NO5 B2662726 Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 385420-62-2

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No. B2662726
CAS RN: 385420-62-2
M. Wt: 351.358
InChI Key: MGBAXHSSZVKWSY-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, also known as BMK-DMBF, is a synthetic compound that is commonly used in scientific research. It belongs to the benzofuran family of compounds and has been found to possess a range of interesting biological properties.

Scientific Research Applications

Renewable PET and Polymer Research

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is implicated in research aimed at producing renewable sources for polyethylene terephthalate (PET) and related polymers. For instance, silica molecular sieves containing Lewis acid centers have been employed as catalysts in reactions involving ethylene and renewable furans to generate biobased terephthalic acid precursors, highlighting the role of such compounds in advancing sustainable material synthesis (Pacheco, Labinger, Sessions, & Davis, 2015).

Organic Synthesis and Structural Studies

In the realm of organic chemistry, Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate serves as a precursor in the synthesis of complex organic molecules. For example, it has been utilized in oxidative cyclization reactions to form benzocarbazoloquinones, showcasing its utility in constructing polycyclic structures with potential biological activities (Rajeswaran & Srinivasan, 1994). Additionally, crystal structure studies of related compounds have provided insights into their molecular arrangements, facilitating further applications in material science and drug design (Yeong, Chia, Quah, & Tan, 2018).

Pharmacological Research

Investigations into the pharmacological potentials of benzofuran derivatives, including structures akin to Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, have revealed their promise in antiviral and antimicrobial applications. Certain benzofuran derivatives have demonstrated in vitro anti-HIV activity, underscoring the importance of this chemical framework in developing novel therapeutic agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Antimicrobial and Antioxidant Studies

Furthermore, the synthesis of lignan conjugates from benzofuran derivatives has been explored for their antimicrobial and antioxidant properties. This research highlights the potential of Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate related compounds in contributing to the development of new antimicrobial and antioxidant agents, with some showing significant activity in vitro (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-3-24-20(22)18-16-12-15(25-11-10-21)8-9-17(16)26-19(18)13-4-6-14(23-2)7-5-13/h4-9,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBAXHSSZVKWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

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